molecular formula C22H18ClN3O B2705558 7-{(4-Chlorophenyl)[(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol CAS No. 315234-91-4

7-{(4-Chlorophenyl)[(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol

Cat. No.: B2705558
CAS No.: 315234-91-4
M. Wt: 375.86
InChI Key: HHGMSICOFPELRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific chemical reactions of “7-{(4-Chlorophenyl)[(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol” are not available in my current knowledge base.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Quinoline derivatives have been synthesized and characterized for their antibacterial properties. For instance, novel ligand Mannich base derivatives of quinolin-8-ol, similar in structure to the compound , have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly metal-ligand complexes with Copper, Nickel, and Zinc ions exhibiting the best antibacterial activity (Tihile & Chaudhari, 2020). This suggests potential for the studied compound in antimicrobial research and applications.

Antitumor and Anticancer Research

Quinoline derivatives have also been explored for their antitumor and anticancer properties. Specific compounds, like farnesyl protein transferase inhibitors based on quinoline analogues, have demonstrated significant antitumor effects both in vivo and in vitro, indicative of their potential in cancer therapy (Venet, End, & Angibaud, 2003). This area of research provides a promising avenue for the application of quinoline derivatives in oncology.

Neuroprotective and Antihypoxic Activities

Research into quinoline derivatives like adaptaquin has uncovered their neuroprotective properties and antihypoxic activity, particularly as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase. These compounds have shown potential in cell models of oxidative stress and in vivo models of hemorrhagic stroke (Gaisina et al., 2018), pointing to their possible use in treating neurological conditions and stroke rehabilitation.

Metal-Ligand Complex Formation for Analytical and Separation Purposes

The ability of quinoline derivatives to form complexes with metal ions has been utilized in analytical chemistry for separation purposes and in the development of metal chelation therapies. Such complexes have been studied for their antibacterial activity and potential in treating diseases arising from metal homeostasis loss (Tihile & Chaudhari, 2020).

Mechanism of Action

Quinolines exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis . The specific mechanism of action for “7-{(4-Chlorophenyl)[(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol” is not available in my current knowledge base.

Properties

IUPAC Name

7-[(4-chlorophenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O/c1-14-10-12-24-19(13-14)26-20(16-4-7-17(23)8-5-16)18-9-6-15-3-2-11-25-21(15)22(18)27/h2-13,20,27H,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGMSICOFPELRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=CC=C(C=C2)Cl)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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